

Sabizabulin radiographic progression-free survival mCRPC

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Compound Focus: Sabizabulin

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Efficacy and Safety Data from Phase Ib/II Study

The table below summarizes the key efficacy and safety findings for **sabizabulin** in mCRPC from the combined Phase Ib/II study data [1] [2]:

Metric	Result
Recommended Phase II Dose	63 mg, taken orally once daily [1] [2]
Median rPFS (Kaplan-Meier estimate)	11.4 months (n=55) [1] [2]
Objective Response Rate (ORR)	20.7% (6 out of 29 patients with measurable disease, including 1 complete and 5 partial responses) [1] [2]
Patients with PSA declines $\geq 50\%$	29.2% (14 out of 48 patients) [1] [2]
Common Adverse Events (AEs) at 63 mg	Predominantly Grade 1-2 (mild to moderate) [1] [2]

Metric	Result
Most Common Grade ≥ 3 AEs	Diarrhea (7.4%), Fatigue (5.6%), ALT elevation (5.6%), AST elevation (3.7%) [1] [2]
Absence of Notable Toxicities	No observed neurotoxicity or neutropenia [1] [2]

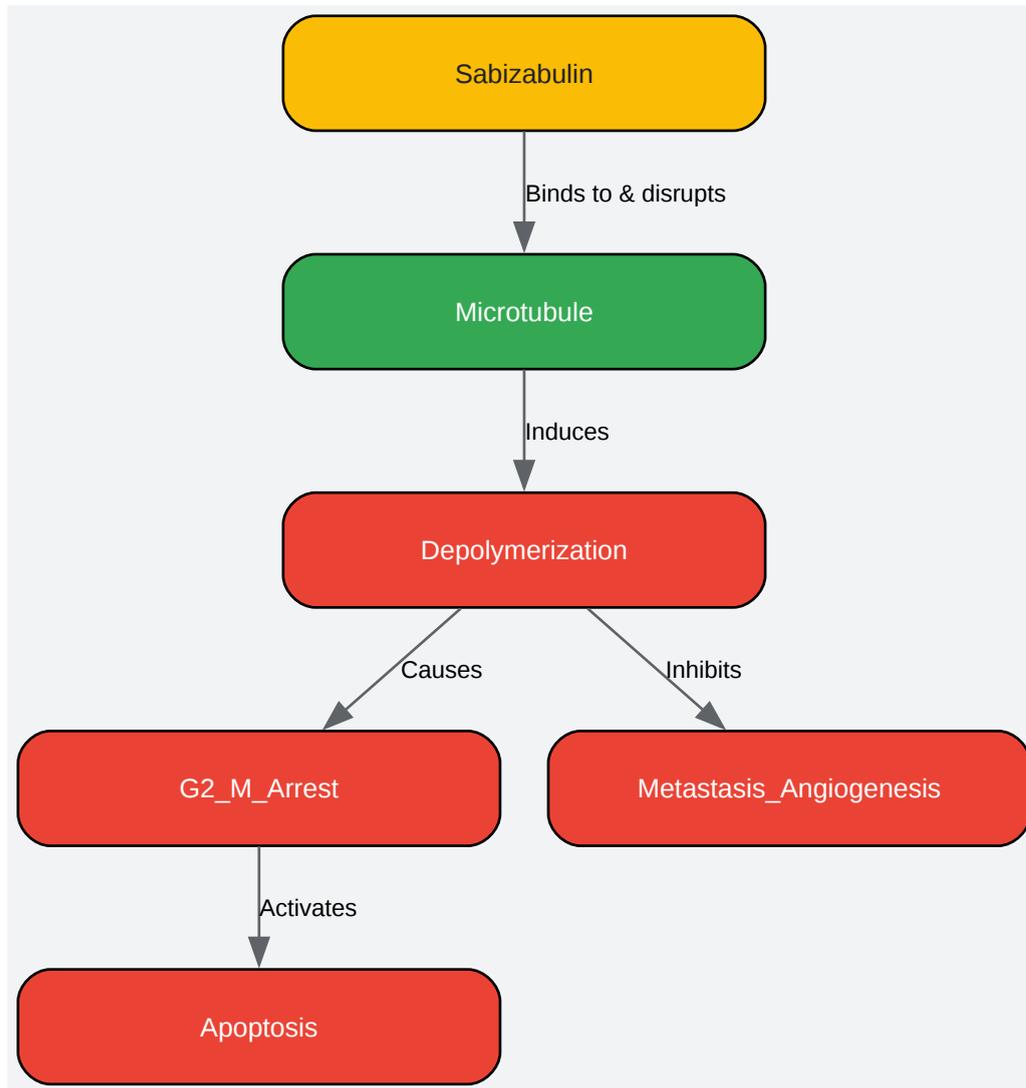
Detailed Experimental Methodology

The data presented above was generated through a specific clinical trial design. Here is a detailed breakdown of the experimental protocol.

- **1. Study Design and Objectives:** This was a multicenter, open-label, Phase Ib/II study (NCT03752099) [2]. The primary objectives were to determine the **Maximum Tolerated Dose (MTD)** and the **Recommended Phase II Dose (RP2D)**, and to characterize the safety and tolerability profile of **sabizabulin**. A key secondary objective was to assess preliminary antitumor efficacy [2].
- **2. Patient Population:**
 - **Phase Ib:** Enrolled 39 men with mCRPC who had progressed on at least one androgen receptor-targeting agent (e.g., enzalutamide, abiraterone). Prior treatment with one taxane chemotherapy was allowed [2].
 - **Phase II:** Enrolled 41 men with mCRPC who had progressed on an androgen receptor-targeting agent but had **no prior chemotherapy** for mCRPC [2].
 - All patients had an **ECOG performance status of 2 or less** [2].
- **3. Treatment Schedule:**
 - The Phase Ib portion used a "3+3" dose escalation design. Patients received escalating daily oral doses from **4.5 mg to 81 mg** on a schedule of **7 days on treatment, followed by 14 days off** [2].
 - Patients who tolerated the initial cycles could undergo **inpatient dose escalation** and/or increase dosing frequency (e.g., to 2 weeks on/1 week off, then to continuous daily dosing) [2].
 - The Phase II portion tested the established RP2D of **63 mg taken orally once per day on a continuous schedule** [1] [2].
- **4. Efficacy Assessment Criteria:** Efficacy was evaluated according to standardized oncology guidelines:
 - **Radiographic Progression-Free Survival (rPFS)** and disease progression were assessed using **Prostate Cancer Working Group 3 (PCWG3)** criteria [1] [2].
 - **Tumor response** in patients with measurable disease was evaluated using **RECIST 1.1** criteria [1] [2].
 - **PSA responses** were also monitored [1] [2].

Mechanism of Action and Signaling Pathway

Sabizabulin has a unique mechanism of action that differentiates it from other microtubule inhibitors. The following diagram illustrates how it targets cancer cells.



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The key mechanistic insights are [2] [3]:

- **Dual Tubulin Targeting:** **Sabizabulin** is an oral cytoskeleton disruptor that targets the **colchicine-binding site on β -tubulin** and also binds to a unique site on **α -tubulin**. This dual action cross-links the tubulin subunits and potently inhibits microtubule formation.
- **Downstream Effects:** This disruption leads to:
 - **Cell Cycle Arrest:** Arrest in the G2/M phase, preventing cancer cell division.

- **Apoptosis:** Activation of caspase enzymes, leading to programmed cell death.
- **Inhibition of Metastasis:** Disruption of cellular structures and transport networks, inhibiting cancer cell migration, invasion, and angiogenesis.
- **Overcoming Resistance:** **Sabizabulin** is not a substrate for P-glycoprotein and other drug efflux pumps, which are common mechanisms of resistance to taxane chemotherapy [3].

Context and Ongoing Research

Sabizabulin is being investigated for use in a specific treatment sequence for mCRPC.

- **Clinical Context:** The Phase Ib/II trial focused on patients with mCRPC whose disease had progressed after treatment with androgen receptor-targeting agents, a setting where effective oral therapies are needed [2]. Its favorable safety profile, particularly the lack of neurotoxicity and neutropenia, is a key differentiator from taxane-based chemotherapies [1] [4].
- **VERACITY Phase III Trial:** Based on the Phase Ib/II results, the **ongoing Phase III VERACITY trial** is further evaluating **sabizabulin**. This trial is comparing **sabizabulin** against an alternative androgen receptor inhibitor in men with mCRPC who have progressed on prior AR-targeting therapy, with **rPFS as the primary endpoint** [4].

Interpretation and Limitations for Professionals

When interpreting these results for drug development and research purposes, please consider:

- **Maturity of Data:** The rPFS and efficacy data are from an early-phase trial and are considered **preliminary**. The final validation of its efficacy and its relative performance against other drugs hinges on the results of the ongoing Phase III VERACITY trial [1] [4].
- **Cross-Trial Comparisons:** The provided data is from a single-arm study (no direct control group). Objective comparison with other alternatives (e.g., PARP inhibitors, chemopretarget regimens [5]) requires indirect comparison across different trials, which has inherent limitations due to differences in trial designs and patient populations.

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